TBHQ

Thermal stability Antioxidant activity retention Food processing

Select TBHQ for thermal processes up to 175°C or fish/n-3 PUFA oil stabilization. It retains 70-75% activity where BHA loses 70% at 150°C and outperforms BHA, BHT, and 10 natural antioxidants in fish oil TOTOX trials. In high-oleic oils, it delivers the highest Oxidative Stability Index (40.9-55.7 h). Conforms to FDA 21 CFR 172.185: melting point ≥126.5°C, purity ≥99.0%. EU E 319 requires proportional reduction with gallates/BHA/BHT. This antioxidant is a distinct, high-performance entity—not interchangeable with generic BHA/BHT.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 1948-33-0
Cat. No. B1681946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTBHQ
CAS1948-33-0
Synonyms2-tert-butylhydroquinone
2-tertiary-butylhydroquinone
mono-tert-butylhydroquinone
monotertiary butyl hydroquinone
MTBHQ
TBHQ
tert-butylhydroquinone
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)O)O
InChIInChI=1S/C10H14O2/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,11-12H,1-3H3
InChIKeyBGNXCDMCOKJUMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 1 kg / 50 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)
Practically insoluble in water;  soluble in ethanol
Solubility: 5% in water at 95 °C, 5% in lard at 50 °C
In water, 2000 mg/L at 30 °C (Shake-flask method)
Solubility in fats and food-grade solvents is good
(at 25 °C): less than 1% in water, 60% in ethanol, 60% in ethyl acetate, 10% in glyceryl monooleate, 10% in cottonseed oil, 10% in corn oil, 10% in soybean oil, 30% in propylene glycol, 5% in safflower oil
Soluble in acetone, alcohol, ethyl acetate
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TBHQ (CAS 1948-33-0) Procurement Guide: Tert-Butylhydroquinone Antioxidant Selection


Tert-Butylhydroquinone (TBHQ, CAS 1948-33-0, E 319) is a synthetic phenolic antioxidant belonging to the class of hindered hydroquinones . It is a white to light gray crystalline powder with a melting point of not less than 126.5 °C per FDA specification, with high solubility in fats, oils, and organic solvents but negligible solubility in water [1]. TBHQ is widely authorized for direct addition to food for human consumption as an antioxidant to prevent oxidative rancidity in edible oils, fats, and lipid-containing foods [2].

Why TBHQ Cannot Be Simply Substituted with BHA or BHT in Antioxidant Applications


Synthetic phenolic antioxidants TBHQ, BHA (butylated hydroxyanisole), and BHT (butylated hydroxytoluene) are not functionally interchangeable despite belonging to the same regulatory class. TBHQ demonstrates quantifiably superior thermal stability, retaining 70–75% antioxidant activity at 175 °C compared to BHA's 30% retention at 150 °C [1]. Furthermore, TBHQ exhibits higher efficacy in n-3 PUFA-rich oils, with direct comparative data showing TBHQ outperforms BHA and BHT in stabilizing fish oil under identical storage conditions [2]. Regulatory proportionality rules under EU Directive 95/2/EC mandate that when gallates, TBHQ, BHA, and BHT are used in combination, individual levels must be reduced proportionally—underscoring that these compounds are regulated as distinct entities rather than generic substitutes [3].

TBHQ Quantitative Differentiation Evidence for Scientific and Industrial Selection


TBHQ vs BHA and BHT: Thermal Stability and Activity Retention at High Temperature

In direct head-to-head thermal stability testing, TBHQ and BHT demonstrated significantly superior heat resistance compared to BHA and ethoxyquin (EQ). Antioxidants were thermally treated at 100–200 °C for 1–2 hours, after which residual antioxidant effectiveness was measured via Rancimat induction period on sardine oil [1].

Thermal stability Antioxidant activity retention Food processing

TBHQ Superior Antioxidant Efficacy in Fish Oil vs BHA, BHT and Natural Antioxidants

A direct head-to-head comparative study evaluated the efficacy of 13 antioxidants (10 natural, 3 synthetic) in bulk fish oil stored for 50 days at 25 °C exposed to air. Primary and secondary oxidation were assessed every 5 days via peroxide value and anisidine value, combined as TOTOX [1].

Fish oil stabilization n-3 PUFA Oxidative stability

TBHQ Vegetable Oil Oxidative Stability Index (OSI) Compared to Alternatives

Oxidative Stability Index (OSI) evaluation of conventional and high-oleic vegetable oils treated with various antioxidants demonstrated that TBHQ addition, both alone and in combination, produced the greatest increase in oxidative stability among tested antioxidants [1].

Vegetable oils Oxidative Stability Index High-oleic oils

TBHQ Regulatory Specification: FDA 21 CFR § 172.185 Purity and Melting Point Requirements

TBHQ is regulated under 21 CFR § 172.185 with explicit purity and melting point specifications that establish a verifiable procurement benchmark. These specifications differentiate TBHQ as a defined chemical entity requiring compliance testing rather than a generic antioxidant [1]. EU regulations further set proportionality rules for combination use [2].

Regulatory compliance Food additive specification FDA

TBHQ Oxidative Stability in Flaxseed Oil vs BHA, BHT, and Phytic Acid via Schaal Oven Test

Comparative antioxidant evaluation in flaxseed oil (胡麻油) using the Schaal oven accelerated oxidation test demonstrated the antioxidant capacity ranking: TBHQ > phytic acid (PA) > BHT > BHA [1].

Flaxseed oil Schaal oven test Shelf-life extension

TBHQ Application Scenarios Based on Quantitative Performance Evidence


High-Temperature Poultry Feed and Frying Oil Processing

TBHQ is the preferred antioxidant for applications involving thermal processing at temperatures up to 175 °C, such as poultry by-product rendering and industrial frying operations. Direct comparative data demonstrate that TBHQ retains 70–75% of its antioxidant activity at 175 °C, whereas BHA is inactivated by 70% at only 150 °C [1]. This thermal stability differential makes TBHQ functionally irreplaceable in high-temperature food and feed processing where BHA would be rendered ineffective. Procurement specifications should prioritize TBHQ for any antioxidant application where sustained thermal exposure above 150 °C is anticipated.

Fish Oil and n-3 PUFA-Enriched Product Stabilization

For fish oil supplements, algal oils, and n-3 PUFA-enriched food formulations, TBHQ is the evidence-based antioxidant of choice. In direct head-to-head testing under identical storage conditions (0.9 mM concentration, 50 days at 25 °C), TBHQ outperformed BHA, BHT, and ten natural antioxidants in stabilizing fish oil against oxidative degradation [2]. The study's TOTOX value measurements confirmed that no alternative antioxidant—synthetic or natural—achieved comparable oxidative stability. Industrial users seeking to maximize shelf-life and minimize oxidative off-flavors in n-3 PUFA-containing products should procure TBHQ over alternative antioxidants.

High-Oleic Vegetable Oil and Safflower Oil Formulation

In high-oleic vegetable oils—including safflower oil (SAF), high-oleic canola (HOCAN), very high-oleic canola (VHOCAN), and high-oleic sunflower oil (HOSUN)—TBHQ addition produced the greatest increase in Oxidative Stability Index (OSI) among evaluated antioxidant treatments [3]. With maximum OSI values ranging from 40.9 to 55.7 hours depending on oil type, TBHQ's superior performance in extending oxidative stability provides a quantifiable basis for selection. Procurement decisions for premium edible oil stabilization should prioritize TBHQ to achieve maximum OSI values and extended commercial shelf-life.

Regulated Food Additive Applications Requiring FDA/EU Compliance

For food manufacturers operating under FDA jurisdiction, TBHQ procurement must meet the explicit specifications of 21 CFR § 172.185: melting point ≥126.5 °C and purity ≥99.0% per FCC 9th ed. assay [4]. Total antioxidant content in the finished food product must not exceed 0.02% of the oil or fat content. Under EU Directive 95/2/EC, TBHQ (E 319) is subject to proportionality rules when used in combination with gallates, BHA, and BHT [5]. These distinct regulatory specifications establish TBHQ as a separately controlled entity requiring dedicated procurement and quality verification protocols that cannot be satisfied by generic substitution with BHA or BHT.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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